Cyclopropyl(2,4-difluorophenyl)methanamine
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Overview
Description
Cyclopropyl(2,4-difluorophenyl)methanamine is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. The compound consists of a cyclopropyl group attached to a 2,4-difluorophenyl ring, with a methanamine group serving as the functional group. This combination of structural elements imparts distinct chemical properties that make it valuable for research and industrial purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(2,4-difluorophenyl)methanamine typically involves the reaction of cyclopropylmethylamine with 2,4-difluorobenzaldehyde under specific conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired amine .
Industrial Production Methods
For industrial-scale production, the synthesis may involve more efficient catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(2,4-difluorophenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl(2,4-difluorophenyl)methanone, while reduction could produce cyclopropyl(2,4-difluorophenyl)methanol .
Scientific Research Applications
Cyclopropyl(2,4-difluorophenyl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of Cyclopropyl(2,4-difluorophenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Cyclopropyl(2,5-difluorophenyl)methanamine
- Cyclopropyl(2,6-difluorophenyl)methanamine
- 2,4-Difluorobenzylamine .
Uniqueness
Cyclopropyl(2,4-difluorophenyl)methanamine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
536695-22-4 |
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Molecular Formula |
C10H11F2N |
Molecular Weight |
183.20 g/mol |
IUPAC Name |
cyclopropyl-(2,4-difluorophenyl)methanamine |
InChI |
InChI=1S/C10H11F2N/c11-7-3-4-8(9(12)5-7)10(13)6-1-2-6/h3-6,10H,1-2,13H2 |
InChI Key |
UNSUUWJOOWONDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2=C(C=C(C=C2)F)F)N |
Origin of Product |
United States |
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